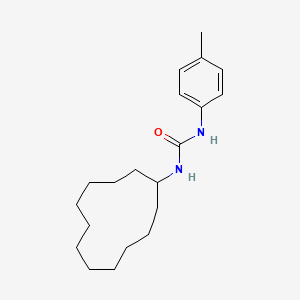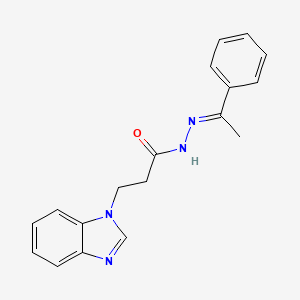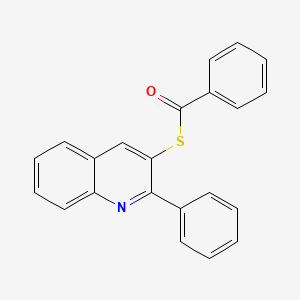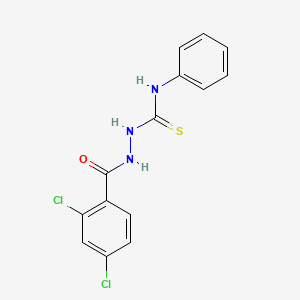
1-Cyclododecyl-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is a chemical compound with the molecular formula C20H32N2O and a molecular weight of 316.491 g/mol . This compound is part of the urea derivatives family, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of cyclododecylamine with 4-methylphenyl isocyanate in an organic solvent under controlled temperature conditions . This reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods
Industrial production of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can be achieved through a scalable and environmentally friendly process. A practical method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
化学反应分析
Types of Reactions
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea derivative into its amine counterparts.
Substitution: N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA can participate in substitution reactions, where the urea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclododecyl-N’-(4-methylphenyl)urea oxide, while reduction can produce N-cyclododecyl-N’-(4-methylphenyl)amine .
科学研究应用
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA has a wide range of scientific research applications:
作用机制
The mechanism of action of N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA involves its interaction with molecular targets such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-Cyclododecyl-N’-(3-methylphenyl)urea: Similar in structure but with a different position of the methyl group on the phenyl ring.
N-Cyclododecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-CYCLODODECYL-N’-(4-METHYLPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclododecyl group and the 4-methylphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C20H32N2O |
|---|---|
分子量 |
316.5 g/mol |
IUPAC 名称 |
1-cyclododecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H32N2O/c1-17-13-15-19(16-14-17)22-20(23)21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3,(H2,21,22,23) |
InChI 键 |
LPOYBNAFZAJWNY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCCCCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
![bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} 4,4'-iminodibenzoate](/img/structure/B15080638.png)
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)

![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)

![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080687.png)

![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)
